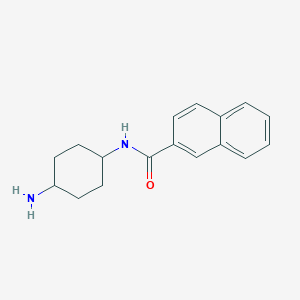![molecular formula C12H16N4 B7557264 N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and the formation of long-term memories. By blocking the activity of this receptor, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine can modulate glutamate signaling and affect a variety of physiological processes.
Biochemical and Physiological Effects:
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been shown to have a variety of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing anxiety-like behavior in animal models, and improving cognitive function in individuals with Fragile X syndrome. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling. However, one limitation is that N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has a relatively short half-life and may require frequent administration in experiments.
Orientations Futures
There are several potential future directions for research on N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of mGluR5 signaling in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine involves several steps. The first step is the synthesis of 2-methylpyrazol-3-ylmethanol, which is then reacted with 3-pyridinecarboxaldehyde to produce the intermediate N-[(2-methylpyrazol-3-yl)methyl]-3-pyridinecarboxaldehyde. This intermediate is then reduced to the final product, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine.
Applications De Recherche Scientifique
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety disorders, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10(11-4-3-6-13-8-11)14-9-12-5-7-15-16(12)2/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFATGBZKXZQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)



![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)



![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)


